molecular formula C9H9ClF2O2 B12594610 1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- CAS No. 506439-68-5

1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)-

Cat. No.: B12594610
CAS No.: 506439-68-5
M. Wt: 222.61 g/mol
InChI Key: OBKYMVGMCNKPJI-VIFPVBQESA-N
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Description

The compound 1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- is a chiral diol derivative featuring a 2,4-difluorophenyl group at the C2 position and a chlorine substituent at the C3 position of the propanediol backbone. The 2,4-difluorophenyl moiety is notable for its electron-withdrawing properties and hydrophobic interactions, commonly associated with enhanced pharmacokinetic profiles in pharmaceuticals . The chlorine substituent may influence reactivity in synthesis or stability in biological systems.

Properties

CAS No.

506439-68-5

Molecular Formula

C9H9ClF2O2

Molecular Weight

222.61 g/mol

IUPAC Name

(2R)-3-chloro-2-(2,4-difluorophenyl)propane-1,2-diol

InChI

InChI=1S/C9H9ClF2O2/c10-4-9(14,5-13)7-2-1-6(11)3-8(7)12/h1-3,13-14H,4-5H2/t9-/m0/s1

InChI Key

OBKYMVGMCNKPJI-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@](CO)(CCl)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CO)(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- typically involves the reaction of 2,4-difluorobenzene with epichlorohydrin in the presence of a base, followed by a series of purification steps to isolate the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- is characterized by its molecular formula C9H10ClF2C_9H_{10}ClF_2 and a specific stereochemistry that influences its reactivity and interactions. The presence of chlorine and fluorine substituents enhances its biological activity and stability.

Antimicrobial Agents

Research indicates that compounds similar to 1,2-propanediol derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that chlorinated propanediols can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific diseases. For example, derivatives of this compound have been explored for their potential in treating infections caused by resistant bacteria .

Pesticide Formulation

1,2-Propanediol derivatives are utilized in formulating pesticides due to their efficacy in enhancing the stability and effectiveness of active ingredients. The incorporation of this compound into pesticide formulations can improve the delivery and absorption of the active substances in target organisms .

Chemosterilants

This compound has been identified as a potential chemosterilant for rodent control. Its application in pest management strategies aims to reduce rodent populations without relying solely on traditional toxicants .

Chemical Intermediate

In industrial settings, 1,2-propanediol serves as a chemical intermediate in synthesizing various organic compounds. Its versatility allows it to be used in producing solvents, antifreeze agents, and other chemical products .

Food Processing Contaminant

While primarily viewed as an industrial chemical, 1,2-propanediol can also appear as a contaminant in food products due to its formation during food processing methods such as acid hydrolysis of vegetable proteins. This aspect has raised concerns regarding food safety and necessitated further research into its effects on human health .

Toxicological Studies

Toxicological evaluations have highlighted several health risks associated with exposure to 1,2-propanediol derivatives:

  • Reproductive Toxicity : Studies have demonstrated that exposure to 3-chloro-1,2-propanediol can lead to reproductive toxicity in animal models .
  • Kidney and Testis Toxicity : Research indicates that this compound may adversely affect kidney function and testicular health through mechanisms involving enzyme inhibition and hormonal disruption .

Case Studies

StudyApplicationFindings
Kaur & Guraya (1981)Reproductive ToxicityDaily injections led to decreased testosterone levels in rats.
Morris & Williams (1980)Kidney ToxicityHigh doses resulted in severe proteinuria and glucosuria in rats.
Edwards et al. (1975)Blood-Brain BarrierThe compound crosses significant biological barriers affecting systemic distribution.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with 2,4-Difluorophenyl Groups

  • (R)-2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol (CAS 141113-41-9)

    • Structure : Replaces the C3 chlorine with a 1,2,4-triazole group.
    • Applications : Used in antifungal agents (e.g., fluconazole derivatives). The triazole group enhances binding to cytochrome P450 enzymes, inhibiting ergosterol synthesis in fungi .
    • Key Differences : The triazole moiety introduces hydrogen-bonding capability, whereas the chlorine in the target compound may favor halogen bonding or alter metabolic stability.
  • Tosufloxacin and Trovafloxacin Structure: Fluoroquinolone antibiotics with a 2,4-difluorophenyl group at the N-1 position. Activity: Demonstrated superior bactericidal effects against S. aureus persisters compared to non-fluorinated analogs, highlighting the role of fluorine in enhancing membrane penetration and target affinity .

Chlorinated Propanediol Derivatives

  • (R)-3-Chloropropane-1,2-diol

    • Structure : Lacks the 2,4-difluorophenyl group but shares the chiral 1,2-propanediol backbone with a chlorine at C3.
    • Properties : Used as a synthetic intermediate. The absence of aromatic fluorination reduces hydrophobicity, impacting bioavailability .
  • 3-(2,4,6-Trichlorophenoxy)-1,2-propanediol (CAS 5112-23-2) Structure: Features a trichlorophenoxy group instead of difluorophenyl. Applications: Likely used in agrochemicals due to its phenolic ether linkage, which is less common in pharmaceuticals compared to the target compound’s difluorophenyl group .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents (C2/C3) CAS Number Key Properties/Applications Evidence Source
Target Compound 2,4-difluorophenyl/Cl - Hypothesized antifungal/antibacterial -
(R)-2-(2,4-Difluorophenyl)-triazolyl-diol 2,4-difluorophenyl/triazole 141113-41-9 Antifungal (fluconazole analog)
Tosufloxacin 2,4-difluorophenyl (quinolone) 100283-85-2 Antibacterial (persister cell active)
(R)-3-Chloropropane-1,2-diol H/Cl - Synthetic intermediate

Biological Activity

1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- is a compound with significant biological activity and potential implications in various fields, including toxicology and pharmacology. This article provides a detailed overview of its biological activity based on diverse research findings and case studies.

  • Chemical Formula : C₃H₇ClO₂
  • Molecular Weight : 110.539 g/mol
  • CAS Number : 96-24-2
  • IUPAC Name : 1-Chloro-2,3-dihydroxypropane

Biological Activity Overview

The biological activity of 1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)- has been studied extensively due to its presence as a contaminant in food products and its potential health effects.

Toxicological Studies

  • Acute Toxicity : Studies have shown that administration of 3-chloro-1,2-propanediol at high doses (60 mg/kg bw) resulted in observable toxicity signs such as piloerection and alterations in erythrocyte ratios, indicating toxicity to erythropoietic cells .
    Dose (mg/kg bw)Observed Effects
    0No effects
    30Mild effects
    60Severe toxicity
  • Spermatotoxic Effects : Research indicated that this compound has spermatotoxic effects mediated by reduced H⁺-ATPase expression in the cauda epididymis, leading to altered pH levels which affect sperm function .
  • Enzyme Activity Inhibition : The compound inhibits key glycolytic enzymes in testicular and epididymal tissues. Specifically, it was noted that glyceraldehyde 3-phosphate dehydrogenase and triosephosphate isomerase activities were significantly reduced following administration .

Hormonal Impact

The compound has been shown to decrease testosterone secretion from Leydig cells in vitro. This suggests a potential endocrine-disrupting effect which could have implications for reproductive health .

Case Studies

Several studies have documented the effects of this compound on biological systems:

  • Kaur & Guraya (1981) : Rats treated with subcutaneous injections of 3-chloro-1,2-propanediol showed decreased levels of RNA and protein in reproductive tissues after nine days of treatment at a dose of 6.5 mg/kg bw .
  • Paz et al. (1985) : This study focused on the impact of the compound on cultured Leydig cells and demonstrated significant reductions in testosterone production following exposure to various concentrations of the compound .

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